2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Lipophilicity Drug-likeness Structure-Property Relationship

2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921999-15-7) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class, a scaffold widely explored for histone deacetylase (HDAC) and monoamine oxidase (MAO) inhibition. The compound has a molecular formula of C19H20N2O3 and a molecular weight of 324.38 g/mol.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 921999-15-7
Cat. No. B6573165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS921999-15-7
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
InChIInChI=1S/C19H20N2O3/c1-3-24-17-7-5-4-6-15(17)19(23)20-14-9-10-16-13(12-14)8-11-18(22)21(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23)
InChIKeyQVUMRHNNRJMYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921999-15-7): Procurement-Relevant Chemical Identity and Physicochemical Baseline


2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921999-15-7) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class, a scaffold widely explored for histone deacetylase (HDAC) and monoamine oxidase (MAO) inhibition [1]. The compound has a molecular formula of C19H20N2O3 and a molecular weight of 324.38 g/mol . Key computed physicochemical properties – logP 2.64, logD 2.63, topological polar surface area 46.0 Ų, and one hydrogen bond donor – define its drug-like profile and differentiate it within the 6-amido-tetrahydroquinolin-2-one sub-series . The compound is commercially catalogued as a screening compound (e.g., ChemDiv ID F740-0083) and is also registered in PubChem (CID 27655862) [2].

Why 2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Replaced by a Generic Tetrahydroquinoline-Benzamide Analog


Within the 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl benzamide sub-series, seemingly minor substituent changes on the terminal benzamide ring can drastically alter target engagement, selectivity, and physicochemical properties. Literature on quinoline-based benzamides demonstrates that the nature of the substituent at the 2-position of the benzamide ring (e.g., H, methyl, methoxy, ethoxy) directly impacts cytotoxic potency and HDAC inhibition – with a methyl group conferring superior activity compared to unsubstituted or bulkier aryl analogs due to steric effects in the enzyme binding site [1]. The 2-ethoxy group present in this compound introduces distinct electronic (moderate electron-donating) and steric (larger than methoxy or methyl) features that are not replicated by other 2-substituted analogs, meaning that potency, selectivity, and pharmacokinetic properties cannot be assumed to be interchangeable .

Quantitative Differentiation Evidence for 2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Versus Closest Analogs


2-Ethoxy vs. 2-Methyl Substituent: Physicochemical Differentiation Driven by Lipophilicity and Hydrogen Bonding

The target compound bears a 2-ethoxy substituent on the benzamide ring, which increases both lipophilicity and hydrogen bond acceptor count relative to the closest commercially available comparator, the 2-methyl analog (CAS 921999-09-9). Specifically, the target compound's logP is 2.64 and logD is 2.63, with five hydrogen bond acceptors . The 2-methyl analog lacks the ether oxygen, resulting in a lower computed logP (estimated ~2.0 based on the loss of one oxygen atom's contribution) and only four hydrogen bond acceptors . This difference is significant for membrane permeability and target binding in hydrophobic pockets.

Lipophilicity Drug-likeness Structure-Property Relationship

Purity Benchmarking: 2-Ethoxy Compound's 95% Standard vs. 2-Methyl Analog's 98%

Commercially, the 2-ethoxy compound is supplied at a standard purity of 95%, as advertised by multiple vendors . The structurally analogous 2-methyl derivative (CAS 921999-09-9) is available from Bidepharm at a higher certified purity of 98% . This 3 percentage-point purity gap may be critical for applications requiring high-purity starting material, such as sensitive biochemical assays or synthetic transformations where impurities could interfere.

Chemical Purity Quality Control Procurement Specification

Class-Level HDAC Inhibitory Activity: Context from Quinoline-Benzamide Literature

Although direct HDAC inhibition data for this compound are not publicly available, closely related quinoline-based benzamides have demonstrated potent pan-HDAC inhibitory activity. In a 2022 study, 2-methylquinoline-benzamides (compounds 10a and 10b) showed cytotoxicity and HDAC inhibition comparable to the reference drug Entinostat against HCT116 and HT-29 colorectal cancer cells [1]. The target compound's 2-ethoxy substitution represents a regioisomeric variation expected to modulate HDAC binding. No comparative HDAC data exist for the 2-ethoxy vs. 2-methyl or unsubstituted analogs.

HDAC Inhibition Anticancer Structure-Activity Relationship

MAO Inhibition Profile: Supporting Data from BindingDB for a Structurally Close Analog

A closely related tetrahydroquinoline-benzamide analog (BDBM50493476, CHEMBL172856) has been tested in MAO-A and MAO-B fluorescence assays, yielding an MAO-A IC50 of 25,300 nM and MAO-B IC50 of 1,130 nM [1]. No direct MAO data exist for the target 2-ethoxy compound. Nonetheless, this class-level data point indicates that the scaffold can engage MAO enzymes, with a ~22-fold selectivity for MAO-B over MAO-A in the tested analog. The ethoxy modification may shift this selectivity profile, providing a basis for comparative screening.

Monoamine Oxidase MAO-B Neurodegeneration

Absence of Direct Bioactivity Data as a Critical Procurement Consideration

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB, PubMed) confirms that no primary published bioactivity data – including IC50, Ki, EC50, or cellular activity – exist for 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as of the search date [1][2]. In contrast, other members of the 6-amido-tetrahydroquinolin-2-one series have documented MAO or HDAC data. This data gap means that procurement of this compound is inherently higher-risk for target-based projects; its value proposition rests on novel chemical space exploration rather than on a validated biological profile.

Data Availability Screening Compound Risk Assessment

Recommended Application Scenarios for 2-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Quantitative Evidence


HDAC Inhibitor Screening Library Expansion for Colorectal Cancer Drug Discovery

Given the established HDAC inhibitory activity of the quinoline-benzamide class in HCT116 and HT-29 colorectal cancer models [1], this compound is a rational addition to focused screening libraries aimed at identifying novel HDAC inhibitors. The 2-ethoxy substitution may confer altered selectivity across HDAC isoforms compared to the published 2-methyl analogs.

Monoamine Oxidase-B (MAO-B) Selectivity Profiling for Neurodegenerative Disease Targets

A structurally similar tetrahydroquinoline-benzamide analog demonstrates ~22-fold selectivity for MAO-B over MAO-A (IC50 MAO-B = 1,130 nM vs. MAO-A = 25,300 nM) [2]. The 2-ethoxy compound is therefore a candidate for MAO-B selectivity screening, with potential applications in Parkinson's disease or depression research.

Structure-Property Relationship (SPR) Studies on Lipophilicity and Hydrogen Bonding in Tetrahydroquinoline Scaffolds

The compound's computed logP (2.64) and hydrogen bond acceptor count (5) differentiate it from less lipophilic analogs such as the 2-methyl derivative (estimated logP ≈2.0, HBA=4). This makes it useful for SPR studies examining the impact of ether oxygen introduction on solubility, permeability, and target binding.

Chemical Probe Development Requiring a Novel Chemotype with No Pre-Existing Bioactivity Data

As a compound with zero publicly reported bioactivity records [3], it represents an unexplored chemical space opportunity. Projects seeking novel intellectual property or chemotypes unencumbered by prior art may prioritize this compound for phenotypic or target-agnostic screening.

Quote Request

Request a Quote for 2-ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.